Home > Products > Screening Compounds P142194 > KRAS G12C inhibitor 14
KRAS G12C inhibitor 14 -

KRAS G12C inhibitor 14

Catalog Number: EVT-10962071
CAS Number:
Molecular Formula: C24H19ClF2N4O3
Molecular Weight: 484.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRAS G12C inhibitor 14, also known as ERAS-5024, is a small-molecule therapeutic designed to target the KRAS G12C mutation, which is prevalent in various cancers, particularly non-small cell lung cancer. This compound represents a significant advancement in cancer therapeutics, specifically aimed at inhibiting the aberrant signaling pathways activated by mutant KRAS proteins. The KRAS gene is a critical regulator of cell proliferation and survival, and mutations in this gene have been implicated in approximately 30% of all human cancers. The development of selective inhibitors like ERAS-5024 has emerged as a promising strategy to combat cancers driven by these mutations.

Source

The development of KRAS G12C inhibitor 14 is rooted in extensive research that has identified the unique structural characteristics of the KRAS G12C mutant protein. The compound was synthesized through a series of structure-based drug design strategies that leveraged insights from prior research on covalent inhibitors targeting the switch II pocket of the KRAS protein. Notably, the work of researchers such as Shokat et al. has been pivotal in elucidating how these inhibitors can effectively lock KRAS in its inactive state, thereby halting tumor growth.

Classification

KRAS G12C inhibitor 14 falls under the category of targeted cancer therapies, specifically classified as a covalent inhibitor due to its mechanism of forming a stable bond with the cysteine residue at position 12 of the KRAS protein. This compound is part of a broader class of direct KRAS inhibitors that include other notable drugs like sotorasib and adagrasib.

Synthesis Analysis

Methods

The synthesis of KRAS G12C inhibitor 14 involves several key steps that utilize advanced organic chemistry techniques. The process begins with the preparation of key intermediates through various reactions, including nucleophilic aromatic substitution and cross-coupling reactions.

Technical Details

  1. Initial Reaction: The synthesis starts with an S_NAr reaction involving a mono-Boc-protected diazabicyclo[3.3.1]octane and a suitable electrophile, typically in dichloromethane using triethylamine as a base.
  2. Formation of Intermediate: Following this, treatment with potassium fluoride in N,N-dimethylacetamide yields another intermediate that undergoes further transformations.
  3. Suzuki Coupling: A critical step involves a Suzuki coupling reaction where boronic acids are used to form biaryl compounds, which are essential for enhancing the potency and selectivity of the final product.
  4. Final Steps: The final compound is purified through various chromatographic techniques to ensure high purity and yield before biological testing.
Molecular Structure Analysis

Structure

The molecular structure of KRAS G12C inhibitor 14 features a quinazoline core that is crucial for its binding affinity to the target protein. The compound's design incorporates an acrylamide warhead that reacts specifically with the cysteine residue at codon 12.

Data

  • Molecular Formula: C_xH_yN_zO_w (exact values depend on specific substituents)
  • Molecular Weight: Approximately X g/mol (specific value to be determined based on detailed structural data)

The structural integrity and conformational flexibility provided by the quinazoline scaffold are essential for achieving high selectivity against mutant versus wild-type KRAS proteins.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in synthesizing KRAS G12C inhibitor 14 include:

  1. Nucleophilic Substitution: Utilized for introducing functional groups onto the aromatic ring.
  2. Cross-Coupling Reactions: Essential for forming carbon-carbon bonds between different molecular fragments.
  3. Deprotection Steps: Necessary to reveal functional groups that enhance binding to the target protein.

Technical Details

Each reaction step is optimized for yield and purity, with careful monitoring of reaction conditions such as temperature, solvent choice, and reaction time to ensure successful synthesis.

Mechanism of Action

Process

KRAS G12C inhibitor 14 operates by covalently binding to the cysteine residue at position 12 within the switch II pocket of the KRAS protein. This binding effectively locks KRAS in its inactive GDP-bound state, preventing downstream signaling that promotes cell proliferation and survival.

Data

  • Binding Affinity: The compound demonstrates nanomolar potency against mutant KRAS G12C.
  • Inhibition Studies: In cellular assays, ERAS-5024 shows significant inhibition of phosphorylated extracellular signal-regulated kinase levels, indicating effective blockade of downstream signaling pathways associated with tumor growth.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to moisture due to reactive functional groups.
  • Reactivity: Reacts selectively with thiol groups, which is pivotal for its mechanism of action against mutant KRAS proteins.

Relevant analyses such as melting point determination and spectral analysis (NMR, IR) confirm the identity and purity of KRAS G12C inhibitor 14.

Applications

Scientific Uses

KRAS G12C inhibitor 14 is primarily utilized in cancer research aimed at developing targeted therapies for tumors harboring KRAS G12C mutations. Its applications include:

  • Preclinical Studies: Evaluating efficacy in various cancer models.
  • Clinical Trials: Investigating safety and effectiveness in human subjects with advanced non-small cell lung cancer.
  • Mechanistic Studies: Understanding resistance mechanisms associated with KRAS inhibition and exploring combination therapies to enhance treatment outcomes.

The ongoing research into compounds like ERAS-5024 continues to provide valuable insights into overcoming challenges associated with targeting oncogenic mutations in cancer therapy.

Properties

Product Name

KRAS G12C inhibitor 14

IUPAC Name

(7R)-16-chloro-14-fluoro-15-(2-fluoro-6-hydroxyphenyl)-9-methyl-5-prop-2-enoyl-2,5,9,12-tetrazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),11,13,15,17-pentaen-8-one

Molecular Formula

C24H19ClF2N4O3

Molecular Weight

484.9 g/mol

InChI

InChI=1S/C24H19ClF2N4O3/c1-3-18(33)30-7-8-31-16(11-30)24(34)29(2)15-10-28-22-12(23(15)31)9-13(25)19(21(22)27)20-14(26)5-4-6-17(20)32/h3-6,9-10,16,32H,1,7-8,11H2,2H3/t16-/m1/s1

InChI Key

NZIBTXKFKUORFB-MRXNPFEDSA-N

Canonical SMILES

CN1C2=C(C3=CC(=C(C(=C3N=C2)F)C4=C(C=CC=C4F)O)Cl)N5CCN(CC5C1=O)C(=O)C=C

Isomeric SMILES

CN1C2=C(C3=CC(=C(C(=C3N=C2)F)C4=C(C=CC=C4F)O)Cl)N5CCN(C[C@@H]5C1=O)C(=O)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.